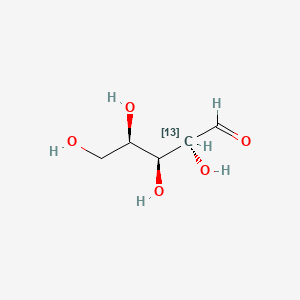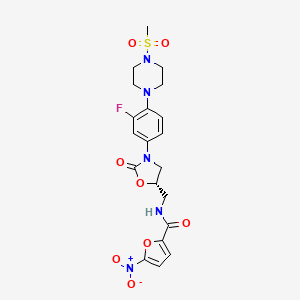
Antitubercular agent-23
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitubercular agent-23 is a promising compound in the fight against tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound has shown significant potential in inhibiting the growth of the bacteria, making it a valuable addition to the arsenal of antitubercular drugs. The development of new antitubercular agents is crucial due to the emergence of drug-resistant strains of Mycobacterium tuberculosis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent-23 involves multiple steps, including the use of various reagents and catalysts. One common synthetic route includes the reaction of substituted heteroaryl aldehydes with acetyl pyrrole or thiazole in the presence of a base such as sodium hydroxide. The reaction is typically carried out in ethanol at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions: Antitubercular agent-23 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and nitration reactions are common, often using reagents like bromine and nitric acid.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential therapeutic benefits.
Wissenschaftliche Forschungsanwendungen
Antitubercular agent-23 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell walls and its potential to disrupt bacterial replication.
Medicine: Explored as a potential treatment for drug-resistant tuberculosis strains, with ongoing clinical trials to assess its efficacy and safety.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Wirkmechanismus
The mechanism of action of antitubercular agent-23 involves inhibiting the synthesis of mycolic acids in the bacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria. The compound targets specific enzymes involved in the biosynthesis of mycolic acids, making it highly effective against Mycobacterium tuberculosis .
Vergleich Mit ähnlichen Verbindungen
- Isoniazid
- Rifampicin
- Ethambutol
- Pyrazinamide
- Bedaquiline
Comparison: Antitubercular agent-23 stands out due to its unique mechanism of action and its efficacy against drug-resistant strains. Unlike some of the first-line drugs, it targets different pathways, reducing the likelihood of cross-resistance. Additionally, its synthetic versatility allows for the development of various derivatives, each with potential therapeutic benefits .
Eigenschaften
Molekularformel |
C20H22FN5O8S |
|---|---|
Molekulargewicht |
511.5 g/mol |
IUPAC-Name |
N-[[(5S)-3-[3-fluoro-4-(4-methylsulfonylpiperazin-1-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C20H22FN5O8S/c1-35(31,32)24-8-6-23(7-9-24)16-3-2-13(10-15(16)21)25-12-14(33-20(25)28)11-22-19(27)17-4-5-18(34-17)26(29)30/h2-5,10,14H,6-9,11-12H2,1H3,(H,22,27)/t14-/m0/s1 |
InChI-Schlüssel |
QYYHUYWUNFESFB-AWEZNQCLSA-N |
Isomerische SMILES |
CS(=O)(=O)N1CCN(CC1)C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(O4)[N+](=O)[O-])F |
Kanonische SMILES |
CS(=O)(=O)N1CCN(CC1)C2=C(C=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(O4)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


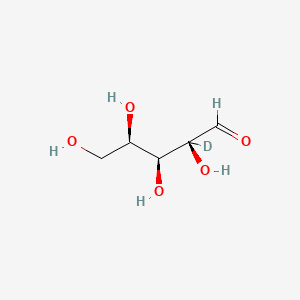




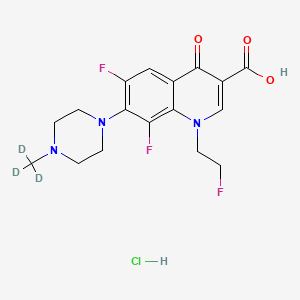
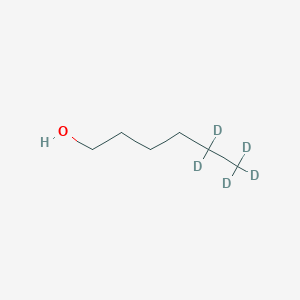
![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B12397721.png)



